molecular formula C20H29NO3 B2809986 N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide CAS No. 1091151-86-8

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2809986
CAS No.: 1091151-86-8
M. Wt: 331.456
InChI Key: WHLJICUYWFFTEO-UHFFFAOYSA-N
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Description

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide: is a complex organic compound characterized by its unique structural features It contains a methoxyphenyl group, a tetrahydropyran ring, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of the tetrahydropyran intermediate, which is then functionalized with a methoxyphenyl group. The final step involves the formation of the cyclohexanecarboxamide moiety through an amide coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the amide group can produce amines .

Scientific Research Applications

Chemistry: In chemistry, N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

  • N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoylphenylfuran-2-carboxamide
  • N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)succinamic acid

Uniqueness: N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide is unique due to its combination of a methoxyphenyl group, a tetrahydropyran ring, and a cyclohexanecarboxamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-23-18-9-7-17(8-10-18)20(11-13-24-14-12-20)15-21-19(22)16-5-3-2-4-6-16/h7-10,16H,2-6,11-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLJICUYWFFTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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